molecular formula C15H14ClNO5S B2761867 4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate CAS No. 325810-99-9

4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate

Cat. No. B2761867
CAS RN: 325810-99-9
M. Wt: 355.79
InChI Key: SPLVWFRJVIPGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate” is an organic compound . It is also known as “2-methoxy-4-acetylamino-5-chloro methyl benzoate” and has a CAS number of 4093-31-6 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C15H14ClNO5S. This indicates that it contains 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.79. It has a density of 1.3248 (rough estimate), a melting point of 153-156 °C, a boiling point of 440.2±45.0 °C (Predicted), and a flash point of 220°C . It is soluble in alcohol and ester solvents, but insoluble in water .

Scientific Research Applications

Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution

The study by Winstein et al. (1958) highlights the role of methoxyl groups in solvolytic nucleophilic substitution reactions. The research demonstrated how methoxyl groups adjacent to the reacting center can influence reaction rates and mechanisms through anchimeric assistance, providing insights into the behavior of sulfonate esters in solvolysis processes. This knowledge is crucial for understanding reaction pathways and designing more efficient chemical syntheses involving sulfonate compounds (Winstein, Allred, Heck, & Glick, 1958).

Synthesis and Enzyme Inhibitory Kinetics Mechanism

Abbasi et al. (2018) conducted a study on the synthesis of sulfonamide derivatives from 4-methoxyphenethylamine, leading to the identification of compounds with potential therapeutic applications for Alzheimer’s disease. This research not only expands the chemical utility of sulfonate-related compounds but also demonstrates their potential in developing novel therapeutic agents through enzyme inhibition mechanisms (Abbasi et al., 2018).

Structural Study on Co-crystals and Salts of Quinoline Derivatives

Karmakar, Kalita, and Baruah (2009) explored the structural aspects of quinoline derivatives, including sulfonate compounds, in forming co-crystals and salts. Their work provides valuable insights into the molecular interactions and crystal engineering aspects of sulfonate compounds, which is essential for the design and development of new materials with desirable properties (Karmakar, Kalita, & Baruah, 2009).

Advanced Generation of Paeonol-Phenylsufonyl Derivatives

Huang et al. (2016) focused on the design of paeonol-phenylsulfonyl derivatives to identify potent antiviral agents against the Hepatitis B virus. This research underscores the application of sulfonate compounds in the development of antiviral drugs, highlighting their importance in medical chemistry and drug design (Huang et al., 2016).

Preparation of Secondary Amines from Primary Amines

The study by Kurosawa, Kan, and Fukuyama (2003) presents a method for synthesizing secondary amines from primary amines using 2-nitrobenzenesulfonamides. This research demonstrates the versatility of sulfonate compounds in facilitating the transformation of amines, which is a crucial reaction in organic synthesis and pharmaceutical development (Kurosawa, Kan, & Fukuyama, 2003).

Safety and Hazards

This compound may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to use proper personal protective equipment when handling this compound .

properties

IUPAC Name

(4-acetamidophenyl) 5-chloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-10(18)17-12-4-6-13(7-5-12)22-23(19,20)15-9-11(16)3-8-14(15)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLVWFRJVIPGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.